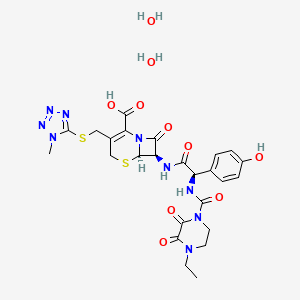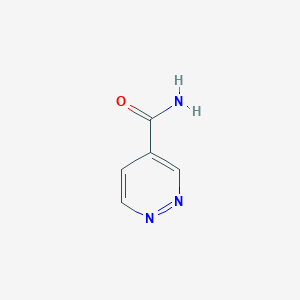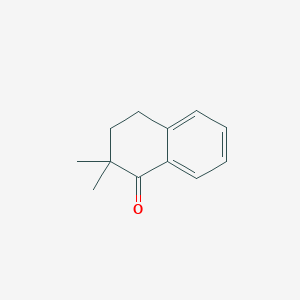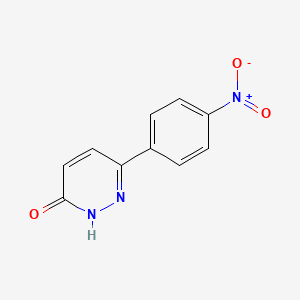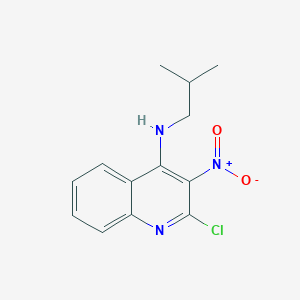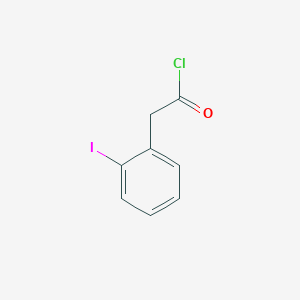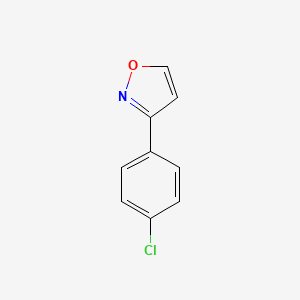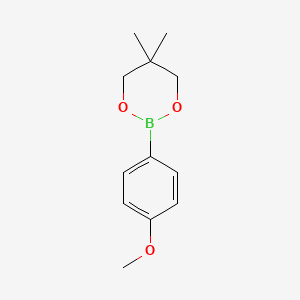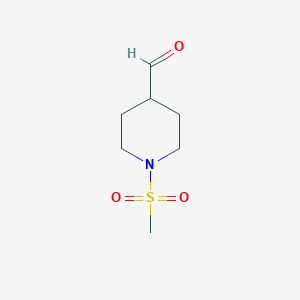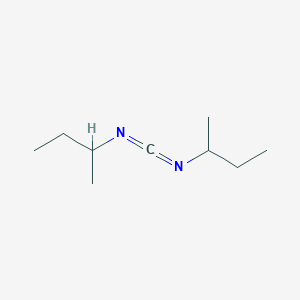
N,N'-Di-sec-butylcarbodiimide
Vue d'ensemble
Description
N,N’-Di-sec-butylcarbodiimide is a chemical compound with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.25 g/mol . It is commonly used as a reagent in organic synthesis, particularly for the formation of amides, sulfonamides, and esters. The compound is known for its utility in various chemical reactions due to its ability to activate carboxylic acids and facilitate peptide synthesis.
Applications De Recherche Scientifique
N,N’-Di-sec-butylcarbodiimide has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
N,N’-Di-sec-butylcarbodiimide primarily targets amines, thiols, and carboxylic acids . These functional groups are prevalent in a wide range of organic compounds, making N,N’-Di-sec-butylcarbodiimide a versatile reagent in organic synthesis .
Mode of Action
The compound interacts with its targets by forming amides, sulfonamides, or esters . This is achieved through the reaction of the carbodiimide group with amines, thiols, or carboxylic acids respectively . The product can be easily cleaved by hydrolysis or hydrogenolysis to yield the original reactant .
Biochemical Pathways
N,N’-Di-sec-butylcarbodiimide is often used in the synthesis of complex compounds, serving as a useful scaffold . It is used as a reagent for the guanylation of aryl amines catalyzed by lanthanum amides . It is also used to prepare dichloroimidazolidine-4,5-dione by reacting with oxalyl chloride, which is a key intermediate for the synthesis of N,N’-diamidocarbenes .
Result of Action
The result of N,N’-Di-sec-butylcarbodiimide’s action is the formation of new compounds through the creation of amide, sulfonamide, or ester bonds . This enables the synthesis of a wide range of complex compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of N,N’-Di-sec-butylcarbodiimide can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its boiling point is 48-50 °C at 12 mmHg , indicating that it can be volatile under certain conditions. Therefore, reactions involving this compound should be conducted under controlled conditions to ensure safety and efficacy.
Méthodes De Préparation
N,N’-Di-sec-butylcarbodiimide is typically synthesized from the dehydration of N,N’-dialkylureas. This process involves the use of dehydrating agents such as phosphorus pentoxide. Additionally, isocyanates can be converted to carbodiimides with the loss of carbon dioxide. The reaction conditions for these synthetic routes generally require controlled temperatures and the presence of specific catalysts to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
N,N’-Di-sec-butylcarbodiimide undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines, thiols, or carboxylic acids to form amides, sulfonamides, or esters, respectively.
Hydrolysis: The compound can be easily cleaved by hydrolysis to yield the original reactants.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include amines, thiols, carboxylic acids, and dehydrating agents . The major products formed from these reactions are typically amides, sulfonamides, and esters .
Comparaison Avec Des Composés Similaires
N,N’-Di-sec-butylcarbodiimide can be compared with other carbodiimides such as N,N’-Di-tert-butylcarbodiimide and N,N’-Dicyclohexylcarbodiimide . These compounds share similar reactivity patterns but differ in their steric and electronic properties:
N,N’-Di-tert-butylcarbodiimide: Known for its use in peptide synthesis and guanylation of aryl amines.
N,N’-Dicyclohexylcarbodiimide: Commonly used in peptide synthesis and as a coupling reagent in organic synthesis.
The uniqueness of N,N’-Di-sec-butylcarbodiimide lies in its specific steric and electronic properties, which make it suitable for certain reactions where other carbodiimides might not be as effective .
Propriétés
InChI |
InChI=1S/C9H18N2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-6H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULJGLVMSVZIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C=NC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498686 | |
| Record name | N,N'-Di(butan-2-yl)methanediimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66006-67-5 | |
| Record name | N,N'-Di(butan-2-yl)methanediimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butylcarbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


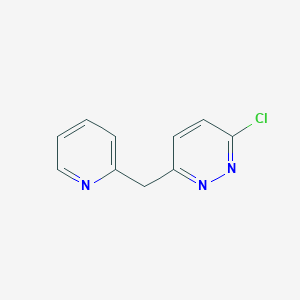
![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)
